molecular formula C9H16N2O2 B11532638 N-butyl-N'-cyclopropylethanediamide

N-butyl-N'-cyclopropylethanediamide

Cat. No.: B11532638
M. Wt: 184.24 g/mol
InChI Key: YWACOCUHRMXNHJ-UHFFFAOYSA-N
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Description

N-Butyl-N'-cyclopropylethanediamide is a diamide compound characterized by a central ethanediamide backbone substituted with a butyl group on one nitrogen atom and a cyclopropyl group on the adjacent nitrogen. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity due to the butyl chain and steric constraints from the cyclopropyl moiety.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N-butyl-N'-cyclopropyloxamide

InChI

InChI=1S/C9H16N2O2/c1-2-3-6-10-8(12)9(13)11-7-4-5-7/h7H,2-6H2,1H3,(H,10,12)(H,11,13)

InChI Key

YWACOCUHRMXNHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-cyclopropylethanediamide typically involves the reaction of N-butylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-butylamine+cyclopropylcarbonyl chlorideN-butyl-N’-cyclopropylethanediamide+HCl\text{N-butylamine} + \text{cyclopropylcarbonyl chloride} \rightarrow \text{N-butyl-N'-cyclopropylethanediamide} + \text{HCl} N-butylamine+cyclopropylcarbonyl chloride→N-butyl-N’-cyclopropylethanediamide+HCl

The reaction is usually conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction and to ensure high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-butyl-N’-cyclopropylethanediamide can be achieved through continuous flow processes. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher efficiency and yield. The use of automated systems and reactors equipped with real-time monitoring capabilities ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-cyclopropylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

N-butyl-N’-cyclopropylethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-cyclopropylethanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-N'-cyclopropylethanediamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-Butyl-N'-cyclopropylethanediamide C₉H₁₆N₂O₂ Butyl, Cyclopropyl ~184.24 (calculated) Hypothesized use in catalysis or as a ligand; limited data available
N-Butyl-N'-(3,4-dichlorophenyl)-N-methylurea C₁₂H₁₅Cl₂N₂O Butyl, 3,4-Dichlorophenyl, Methyl 289.17 Herbicidal activity; EPA-regulated as "Neburon"
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ Acetyl, Phenyl 192.22 Laboratory research (e.g., polymer precursors); low toxicity
N,N-Dipropylacetamidine C₈H₁₈N₂ Propyl, Acetamidine 142.24 Industrial solvent or chemical intermediate

Key Findings:

The cyclopropyl group may enhance ring-strain-driven reactivity in synthetic pathways.

Synthetic Relevance: Solvent-free synthesis methods for dihydropyrimidinones (e.g., using ammonium bromide catalysts ) suggest that N-butyl-N'-cyclopropylethanediamide could serve as a precursor in multicomponent reactions under green chemistry conditions.

Regulatory and Safety Profile: While Neburon is EPA-regulated due to herbicidal activity , the absence of halogen atoms in N-butyl-N'-cyclopropylethanediamide likely places it outside stringent regulatory categories.

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